1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor, followed by its attachment to the piperazine ring.
Attachment of the ethanone moiety: This can be done through Friedel-Crafts acylation, where the piperazine derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and piperazine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the ethanone moiety.
4-(4-(4-nitrophenyl)-1-piperazinyl)phenol: Contains a phenol group instead of an ethanone moiety.
Uniqueness: 1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its combination of a nitrophenyl group, a piperazine ring, and an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15(23)17-4-8-18(9-5-17)21-12-10-20(11-13-21)14-16-2-6-19(7-3-16)22(24)25/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESRYMJOUJYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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